Product packaging for Hederacine B(Cat. No.:)

Hederacine B

Cat. No.: B1246995
M. Wt: 276.37 g/mol
InChI Key: BVSWLVMJRQRUFY-UDUPFKKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hederacine B is an alkaloid isolated from Glechoma hederaceae. It has a role as a metabolite. It is an alkaloid, a gamma-lactone and a monocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O2 B1246995 Hederacine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

(1R,3S,4R,7S,8S)-4-amino-3,7,11,14-tetramethyl-13-oxa-14-azatetracyclo[6.5.1.01,10.03,7]tetradec-10-en-12-one

InChI

InChI=1S/C16H24N2O2/c1-9-10-7-12-14(2)6-5-11(17)15(14,3)8-16(10,18(12)4)20-13(9)19/h11-12H,5-8,17H2,1-4H3/t11-,12+,14-,15-,16-/m1/s1

InChI Key

BVSWLVMJRQRUFY-UDUPFKKZSA-N

Isomeric SMILES

CC1=C2C[C@H]3[C@]4(CC[C@H]([C@]4(C[C@@]2(N3C)OC1=O)C)N)C

Canonical SMILES

CC1=C2CC3C4(CCC(C4(CC2(N3C)OC1=O)C)N)C

Synonyms

hederacine B

Origin of Product

United States

Natural Occurrence, Isolation, and Extraction Methodologies of Hederacine B

Spectroscopic Data Overview

A complete structural analysis of a natural product like Hederacine B relies on the interpretation of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Ultraviolet (UV) Spectroscopy: This technique provides information about the electronic transitions within the molecule, often indicating the presence of chromophores such as double bonds or aromatic systems.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Mass Spectrometry (MS): This method provides information about the molecular weight and elemental composition of the compound. Analysis of the fragmentation pattern can also offer clues about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. 2D NMR experiments (such as COSY, HSQC, and HMBC) are crucial for establishing the connectivity between atoms and elucidating the complete carbon-hydrogen framework.

Detailed research findings containing the specific absorption maxima (λmax) for UV spectroscopy, characteristic band frequencies (cm⁻¹) for IR spectroscopy, mass-to-charge ratios (m/z) of the molecular ion and key fragments for mass spectrometry, and chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectroscopy would be presented in dedicated data tables for a complete scientific report.

Biosynthesis of Hederacine B: Elucidation of Metabolic Pathways

Proposed Precursor Molecules and Intermediates in Hederacine B Biosynthesis

The biosynthesis of this compound, like other triterpenoid (B12794562) saponins, is believed to originate from the ubiquitous precursor, 2,3-oxidosqualene (B107256) . frontiersin.orgoup.com This molecule is synthesized through the cytosolic mevalonate (B85504) (MVA) pathway or the plastidial methylerythritol phosphate (B84403) (MEP) pathway, which produce isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org These five-carbon units are sequentially condensed to form the 30-carbon acyclic triterpene, squalene, which is then epoxidized to 2,3-oxidosqualene. frontiersin.org

The formation of the characteristic pentacyclic triterpenoid skeleton of this compound's aglycone, hederagenin (B1673034), proceeds through a series of key intermediates. The proposed pathway is as follows:

Cyclization of 2,3-oxidosqualene: The first committed step is the cyclization of 2,3-oxidosqualene to form β-amyrin . frontiersin.orgoup.com This reaction represents a critical branch point, diverting the precursor away from the synthesis of primary metabolites like sterols.

Oxidation of β-amyrin: The β-amyrin backbone then undergoes a series of oxidative modifications. It is first oxidized at the C-28 position to form oleanolic acid . oup.com

Hydroxylation of Oleanolic Acid: Subsequently, oleanolic acid is hydroxylated at the C-23 position to yield hederagenin , the direct aglycone precursor to this compound. oup.com

Following the synthesis of hederagenin, a series of glycosylation steps occur, where sugar moieties are attached to the aglycone to form the final this compound molecule. The exact sequence and intermediates of these glycosylation steps are still under investigation.

Table 1: Key Precursors and Intermediates in Hederagenin Biosynthesis

Precursor/IntermediateChemical FormulaRole in Biosynthesis
2,3-OxidosqualeneC30H50OInitial precursor for triterpenoid synthesis. frontiersin.orgoup.com
β-AmyrinC30H50OPentacyclic triterpene skeleton formed from 2,3-oxidosqualene. frontiersin.orgoup.com
Oleanolic AcidC30H48O3Intermediate formed by the oxidation of β-amyrin. oup.com
HederageninC30H48O4Aglycone of this compound, formed by the hydroxylation of oleanolic acid. oup.com

Enzymatic Transformations and Key Biosynthetic Enzymes Involved in this compound Production

The biosynthesis of this compound is catalyzed by several classes of enzymes that mediate the cyclization, oxidation, and glycosylation reactions.

Oxidosqualene Cyclases (OSCs): The initial cyclization of 2,3-oxidosqualene is catalyzed by a specific type of OSC. In the case of hederagenin-based saponins, β-amyrin synthase (bAS) is the key enzyme that directs the cyclization to form the β-amyrin skeleton. frontiersin.org

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is responsible for the oxidative modifications of the triterpenoid backbone. oup.commdpi.com In the biosynthesis of hederagenin, specific CYPs are involved:

A β-amyrin 28-oxidase , such as a member of the CYP716A subfamily (e.g., CYP716A94), catalyzes the oxidation of β-amyrin to oleanolic acid. frontiersin.orgoup.com

An oleanolic acid 23-hydroxylase , likely from the CYP72A subfamily (e.g., CYP72A68), is responsible for the hydroxylation of oleanolic acid to produce hederagenin. frontiersin.orgoup.com

UDP-dependent Glycosyltransferases (UGTs): The final step in the biosynthesis of this compound is the attachment of sugar moieties to the hederagenin aglycone. This is carried out by UGTs, which transfer a sugar from a UDP-sugar donor to the aglycone. frontiersin.orgnih.govfrontiersin.org The formation of this compound involves the sequential addition of specific sugars to the C-3 and C-28 positions of hederagenin. The specific UGTs responsible for the precise glycosylation pattern of this compound have not been fully characterized, but members of the UGT73 family have been shown to be involved in the glucosylation of hederagenin. nih.gov

Table 2: Key Enzymes in Hederagenin Biosynthesis

Enzyme ClassSpecific Enzyme (Example)Reaction Catalyzed
Oxidosqualene Cyclaseβ-Amyrin Synthase (bAS)Cyclization of 2,3-oxidosqualene to β-amyrin. frontiersin.org
Cytochrome P450CYP716A94 (β-amyrin 28-oxidase)Oxidation of β-amyrin to oleanolic acid. frontiersin.orgoup.com
Cytochrome P450CYP72A68 (oleanolic acid 23-hydroxylase)Hydroxylation of oleanolic acid to hederagenin. frontiersin.orgoup.com
UDP-GlycosyltransferaseUGT73 family memberGlycosylation of hederagenin at specific positions. nih.gov

Genetic Engineering Approaches for Enhanced this compound Production in Bioreactors or Host Organisms

The low abundance of this compound in its natural sources has spurred interest in developing biotechnological production platforms. Genetic engineering offers promising strategies to enhance the yield of this valuable compound in bioreactors or heterologous host organisms. news-medical.net

One primary approach involves the heterologous expression of the this compound biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. news-medical.net This strategy requires the identification and cloning of all the necessary genes encoding the biosynthetic enzymes, including β-amyrin synthase, the specific CYPs, and the UGTs. These genes can then be assembled into an expression vector and introduced into the host organism. news-medical.net

To optimize production, several genetic modifications can be implemented:

Metabolic Channeling: Engineering the host's metabolism to increase the pool of the precursor molecule, 2,3-oxidosqualene. This can be achieved by overexpressing genes in the MVA pathway.

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their catalytic efficiency, stability, or substrate specificity through techniques like directed evolution or rational design. mdpi.com

Optimization of Gene Expression: Using strong promoters and optimizing codon usage for the host organism to ensure high-level expression of the biosynthetic genes.

While the complete biosynthetic pathway of this compound is yet to be fully elucidated, the identification of key genes provides a foundation for future genetic engineering efforts. The successful production of other triterpenoids in engineered microbes demonstrates the feasibility of this approach for this compound. nih.gov

Environmental and Stress Factors Influencing this compound Biosynthesis in Natural Sources

The production of secondary metabolites like this compound in plants is often influenced by various environmental and stress factors. d-nb.infoactascientific.com These factors can trigger signaling pathways that lead to the upregulation of biosynthetic genes and the accumulation of the compound.

Light: Light intensity, quality, and photoperiod can significantly affect the biosynthesis of triterpenoid saponins. actascientific.com For instance, changes in light conditions can modulate the expression of genes encoding key enzymes in the pathway.

Temperature: Temperature fluctuations can act as a stressor, leading to an increased production of secondary metabolites as a defense mechanism. actascientific.com

Water Availability: Drought stress has been shown to induce the accumulation of various secondary metabolites in plants. d-nb.info This is often a response to protect the plant from oxidative damage and other detrimental effects of water deficit.

Biotic Stress: Attack by herbivores or pathogens can trigger the plant's defense system, leading to the synthesis of protective compounds like saponins.

While specific studies on the environmental regulation of this compound biosynthesis are limited, the general principles of how environmental factors influence secondary metabolism in plants suggest that these factors likely play a crucial role in determining the levels of this compound in its natural sources. Understanding these influences is not only important for ecological studies but also for optimizing cultivation conditions to maximize the yield of this compound.

Chemical Synthesis and Structural Modification of Hederacine B and Its Analogs

Total Synthesis Strategies for Hederacine B

The total synthesis of this compound and its closely related analog, Hederacine A, has been a subject of significant research, leading to the development of innovative strategies to construct its complex core. jst.go.jpnih.gov

Retrosynthetic Analysis and Key Disconnections for the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials. ias.ac.in This process involves mentally breaking key bonds, known as disconnections, to reveal plausible precursor molecules or synthons. journalspress.com

For the this compound scaffold, the central challenge lies in the construction of the 4-amino-octahydro-3a,8a-dimethylazulen core. jst.go.jp A key retrosynthetic strategy, as described in progress towards the racemic total synthesis of Hederacines A and B, disconnects the complex tricyclic system back to a perhydroazuleno[5,6-b]furanone intermediate. nih.govacs.org This approach identifies the crucial transannular bond between the C-5 amino group and the C-12 position as a key disconnection. The formation of this bond in the forward synthesis would be a critical ring-forming step. nih.gov Further disconnection of the seven-membered ring via a ring-closing metathesis (RCM) reaction simplifies the structure to a more accessible acyclic precursor. jst.go.jpnih.gov

Key Retrosynthetic Steps for the Hederacine Core:

Disconnection / TransformationPrecursor StructureCorresponding Forward Reaction
Transannular CyclizationPerhydroazuleno[5,6-b]furanone with amino groupTransannular reaction between C-5 amino group and C-12 position
Enyne Ring-Closing MetathesisAcyclic diene-yneRCM to form the seven-membered ring
Allylic Cyanate-to-Isocyanate RearrangementAllylic alcoholFormation of the isocyanate precursor to the amine

Stereoselective Synthesis Methodologies for this compound

Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound. A concise and stereoselective total synthesis of a related natural product, (±)-cephanolide B, was achieved in 15 steps, highlighting the importance of stereocontrol. nih.gov In the context of this compound, synthetic strategies have incorporated several key stereoselective reactions.

One approach toward the racemic total synthesis involves an eneyne ring-closing metathesis to form the central seven-membered ring. nih.govacs.org The stereocenters in the starting materials dictate the stereochemical outcome of the subsequent transformations. Another critical step is the transannular reaction between the C-5 amino group and the C-12 position of the perhydroazuleno[5,6-b]furanone intermediate, which forms the final heterocyclic ring with defined stereochemistry. nih.gov

Research into enantioselective synthesis has also been pursued. For instance, an enantioselective synthesis of C(9) hydroxy analogues of Hederacines A and B has been reported. researchgate.net This synthesis assembles the 5-7-5 fused ring system through a sequence involving an electrocyclic ring expansion and a Heck cyclisation, followed by a furan (B31954) oxidative N-cyclisation to generate the azabicyclo[3.2.1]octane core. researchgate.netresearchgate.net This route provides access to specific enantiomers of this compound analogs.

Challenges and Innovations in this compound Total Synthesis

The synthesis of natural products is often fraught with challenges, from developing efficient reaction pathways to achieving high yields and stereoselectivity. u-tokyo.ac.jp The primary challenge in this compound synthesis is the construction of its unique and sterically congested 5-6-5 fused azatricyclic ring system. jst.go.jp

To overcome these hurdles, researchers have introduced several innovative chemical transformations. A key innovation in the synthetic approach by Yamashita et al. is the use of an allylic cyanate-to-isocyanate rearrangement. jst.go.jpnih.govacs.org This reaction serves as a novel method for introducing the nitrogen atom that is crucial for the subsequent transannular cyclization. Furthermore, the application of eneyne ring-closing metathesis represents a modern and powerful tool for constructing the seven-membered carbocyclic ring embedded within the core structure. jst.go.jpnih.govacs.org The development of these synthetic strategies not only paves the way for the total synthesis of this compound but also contributes valuable methodologies to the broader field of organic chemistry. nih.gov

Semi-Synthetic Approaches to this compound and Its Derivatives

Semi-synthesis is a strategy that utilizes compounds isolated from natural sources as starting materials for chemical synthesis. tapi.com This approach is particularly advantageous when the natural starting material is complex but relatively abundant, allowing for the creation of derivatives that may have improved properties. tapi.com While specific semi-synthetic routes starting from a natural precursor to this compound are not extensively detailed in the provided literature, the principles of this approach are highly relevant. For example, the antimalarial drug Artemisinin is produced on an industrial scale via a semi-synthetic process that starts with artemisinic acid, which is produced through fermentation. rsc.org A similar strategy could be envisioned for this compound if a suitable, more abundant precursor from Glechoma hederaceae or another natural source were identified. The isolated natural product scaffold could then be chemically modified to generate a library of analogs. researchgate.net

Design and Synthesis of this compound Analogs and Chimeras

Beyond the total synthesis of the natural product itself, significant effort has been directed towards the design and synthesis of this compound analogs and chimeras. Chimeric molecules are hybrid structures that combine distinct structural motifs from different parent compounds.

A notable example is the synthesis of novel azaperhydroazulene tropane-hederacine chimeras. researchgate.netnih.govacs.org These chimeras merge the structural features of tropane (B1204802) alkaloids with the perhydroazulene core of Hederacine A/B. researchgate.netacs.org Two distinct chimeras were synthesized, one containing an 8-azabicyclo[3.2.1]octane ring (a tropane feature) and the other a 7-azabicyclo[4.1.1]octane ring. researchgate.netacs.org The synthesis of these complex molecules was achieved through a key epoxide ring-opening reaction, where the regioselectivity of the cyclization was controlled by the stereochemistry of a neighboring hydroxyl group. researchgate.netacs.org Density functional theory (DFT) studies were used to rationalize the observed regioselectivity. researchgate.net This work demonstrates how complex, bridged scaffolds can be created through strategic chemical design. acs.org

Rational Drug Design Principles Applied to this compound Scaffold

Rational drug design involves the deliberate creation of new molecules based on an understanding of the biological target or the pharmacophoric features of active compounds. biomedres.us This approach is increasingly applied to natural product scaffolds to generate novel derivatives with potentially enhanced properties. researchgate.net

Scaffold morphing, a rational design strategy, involves replacing the core molecular backbone of a known active molecule with a structurally different scaffold while aiming to retain biological activity and improve other properties. nih.gov In the context of this compound, the synthesis of tropane-hederacine chimeras exemplifies a scaffold-hopping or chimera-based design approach. researchgate.net By fusing the Hederacine core with a tropane motif, new three-dimensional structures are created with potentially different pharmacological profiles. researchgate.netacs.org Such strategies take into account key physicochemical parameters (e.g., molecular weight, polarity) and the spatial orientation of functional groups to facilitate the discovery of new lead compounds. researchgate.net The goal of these rational design approaches is to generate novel intellectual property and create molecules with improved characteristics over the original natural product. nih.gov

Synthesis of this compound Derivatives with Modified Ring Systems (e.g., Aza-Bridged Perhydroazulene Tropane-Hederacine Chimeras)

The unique 5-6-5 fused azatricyclic ring system of hederacines has made them compelling targets for synthetic chemists. jst.go.jp Modifications to this core structure, particularly through the creation of aza-bridged perhydroazulene tropane-hederacine chimeras, have been a subject of recent research. These efforts aim to explore novel chemical space and potentially new biological activities.

A notable advancement in this area is the synthesis of two novel azaperhydroazulene tropane-hederacine chimeras. acs.orgnih.gov These chimeras incorporate either an 8-azabicyclo[3.2.1]octane ring or a 7-azabicyclo[4.1.1]octane ring. acs.orgnih.gov The key step in the synthesis of both chimeras is an epoxide ring-opening reaction, with the stereochemistry of the hydroxy-epoxide unit dictating the outcome of the cyclization. acs.orgnih.gov To understand the regioselectivity of this cyclization and the critical role of the hydroxyl group's stereochemistry, density functional theory (DFT) studies were conducted. acs.orgnih.gov

Another strategy for assembling the 5-7-5 fused ring system of hederacine alkaloids involves a sequence of electrocyclic ring expansion, in situ trapping, and a subsequent Heck cyclisation. researchgate.net This is followed by a furan oxidative N-cyclisation to generate the azabicyclo[3.2.1]octane core. researchgate.net This multi-step process has been successfully employed to synthesize C(9) hydroxy analogues of hederacines A and B. researchgate.net

The following table provides an overview of the key structural features of the synthesized chimeras:

ChimeraIncorporated Ring SystemKey Synthetic Step
Chimera A8-azabicyclo[3.2.1]octaneEpoxide ring opening
Chimera B7-azabicyclo[4.1.1]octaneEpoxide ring opening

These synthetic endeavors highlight the intricate strategies required to modify the complex architecture of this compound and its analogs, opening avenues for the creation of structurally diverse molecules with potential therapeutic applications.

Combinatorial Synthesis and High-Throughput Approaches for this compound Analogs

The exploration of this compound analogs has been significantly accelerated by the adoption of combinatorial chemistry and high-throughput screening (HTS) techniques. fortunepublish.comijpsr.com These methodologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of discovering new derivatives with desired properties. fortunepublish.com

Combinatorial chemistry facilitates the systematic and simultaneous synthesis of a multitude of structurally related molecules. ijpsr.com This approach is particularly advantageous for creating analog libraries of complex natural products like this compound. nih.gov By systematically varying different parts of the molecular scaffold, researchers can generate a diverse set of compounds for biological screening. balajipharmacy.ac.in The core principle involves reacting a set of starting materials in all possible combinations to produce a library of products. ijpsr.com Solid-phase synthesis is a common technique employed, where molecules are attached to a solid support, simplifying the purification process as excess reagents and by-products can be easily washed away. fortunepublish.com

High-throughput screening (HTS) is the subsequent step where the synthesized libraries are rapidly tested for biological activity. researchgate.net This automated process can screen thousands of compounds per day, a significant leap from traditional screening methods. researchgate.net Various detection technologies are utilized in HTS, including fluorescence-based assays and mass spectrometry, to identify "hits" – compounds that exhibit a desired biological effect. researchgate.netuomustansiriyah.edu.iq For instance, microdroplet reactions combined with mass spectrometry have been shown to enable rapid and high-throughput screening of optimal reaction conditions for the synthesis of quinoxaline (B1680401) derivatives, a strategy that could be adapted for this compound analogs. frontiersin.org

The integration of combinatorial synthesis and HTS provides a powerful platform for the discovery of novel this compound analogs. This approach not only accelerates the pace of research but also enables a more comprehensive exploration of the structure-activity relationships within this class of compounds.

The following table summarizes the key aspects of these approaches:

TechniquePrincipleApplication to this compound Analogs
Combinatorial Synthesis Rapid, parallel synthesis of a large library of related compounds. fortunepublish.comijpsr.comGeneration of diverse this compound derivatives by systematically modifying the core structure.
High-Throughput Screening (HTS) Automated, rapid biological testing of large numbers of compounds. researchgate.netEfficiently identifying analogs with desired biological activities from the synthesized libraries.

Diverse Biological Activities of Hederacine B: Preclinical Investigations

Anti-neoplastic Activities of Hederacine B in In Vitro Cancer Models

Preliminary in vitro studies have explored the effects of this compound on cancer cells, revealing its potential to inhibit cancer cell growth and survival through various mechanisms.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

While direct studies detailing the specific mechanisms of apoptosis induction and cell cycle arrest by this compound are limited, the broader class of compounds to which it is related, and its observed cytotoxic effects, suggest a potential for such activities. Research on similar compounds and related pathways indicates that interference with the cell cycle is a common anti-cancer mechanism. For instance, inhibitors of histone deacetylases (HDACs), which are also studied for anti-cancer effects, are known to cause cell cycle arrest at the G1 or G2/M phases. nih.govresearchgate.net This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which in turn prevents the phosphorylation of key proteins required for cell cycle progression. nih.govfrontiersin.org The induction of apoptosis, or programmed cell death, is another key anti-cancer strategy. This can be triggered through intrinsic, mitochondria-driven pathways involving the activation of caspases and changes in the expression of Bcl-2 family proteins. researchgate.netnih.govnih.gov Although this compound's precise molecular targets for inducing apoptosis and cell cycle arrest are yet to be fully elucidated, its cytotoxic nature in cancer cell lines points towards a potential role in these fundamental anti-neoplastic processes.

Inhibition of Proliferation and Metastasis in Cancer Cell Lines

The anti-proliferative capacity of this compound has been demonstrated in preclinical studies. Research involving the human colon cancer cell line, Caco-2, assessed the cytotoxic activity of this compound using the MTT assay. elsevierpure.comresearchgate.net The study determined the IC50 value, which is the concentration of a substance needed to inhibit the growth of 50% of the cells. For this compound, the IC50 value against Caco-2 cells was found to be 301.0 μM. elsevierpure.comresearchgate.netresearchgate.net This finding indicates that this compound can inhibit the proliferation of these cancer cells in vitro.

Comparatively, a related compound, Hederacine A, also isolated from Glechoma hederaceae, exhibited a more potent cytotoxic effect on the same cell line with an IC50 value of 86.6 μM. elsevierpure.comresearchgate.netresearchgate.net The structural differences between the two compounds, particularly the presence of a cyclic ester in this compound, are thought to contribute to this difference in activity. researchgate.net

While these results highlight the anti-proliferative potential of this compound, further research is needed to explore its effects on other cancer cell lines and to investigate its potential to inhibit metastasis, a critical aspect of cancer progression.

Table 1: In Vitro Cytotoxicity of this compound and a Related Compound against Caco-2 Colon Cancer Cells

CompoundCancer Cell LineIC50 Value (μM)
This compoundCaco-2301.0
Hederacine ACaco-286.6

Sensitization to Chemotherapeutic Agents in Preclinical Cancer Models

There is currently a lack of specific research findings on the ability of this compound to sensitize cancer cells to existing chemotherapeutic agents. However, this is an area of active investigation for other natural compounds and classes of drugs. For example, some studies have shown that inhibiting certain cellular pathways can enhance the efficacy of traditional chemotherapy drugs like cisplatin. mdpi.com The principle behind this approach is to overcome drug resistance or to lower the required dosage of cytotoxic agents, thereby potentially reducing side effects. For instance, compounds that induce apoptosis or cell cycle arrest may work synergistically with chemotherapeutic drugs that damage cancer cell DNA. nih.govnih.gov Future preclinical studies would be necessary to determine if this compound possesses similar sensitizing properties in combination with standard anti-cancer treatments.

Anti-inflammatory and Immunomodulatory Effects of this compound

In addition to its anti-neoplastic potential, this compound has been investigated for its effects on the inflammatory response and the immune system.

Modulation of Inflammatory Mediators and Cytokines (e.g., Nitric Oxide, IL-12p70, TNF-α)

At present, specific studies detailing the direct effects of this compound on the production of key inflammatory mediators such as nitric oxide (NO), interleukin-12p70 (IL-12p70), and tumor necrosis factor-alpha (TNF-α) are not available in the reviewed literature. However, research into the plant from which this compound is derived, Glechoma hederaceae, and related compounds, provides some context. For instance, hederagenin (B1673034), a triterpenoid (B12794562) found in other plants, has been shown to exert anti-inflammatory effects by suppressing the NF-κB pathway, a central regulator of inflammation. nih.gov This pathway is known to control the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α. The potential for this compound to modulate these specific inflammatory molecules remains an area for future investigation.

Interaction with Immune Cell Responses

The interaction of this compound with immune cells is another area where direct research is limited. The immunomodulatory effects of a compound can be complex, involving either the stimulation or suppression of various immune cell functions. The modulation of cytokines, as mentioned in the previous section, is a key aspect of this interaction, as cytokines are the signaling molecules of the immune system. They orchestrate the activities of immune cells such as T-cells, B-cells, and macrophages. The ability of a compound to influence the production of cytokines like IL-12p70, which is crucial for T-cell responses, would be a significant indicator of its immunomodulatory potential. Given the current data, a conclusive statement on how this compound specifically interacts with and modifies immune cell responses cannot be made.

Antioxidant Activities of this compound

Direct preclinical studies on the antioxidant activities of this compound have not been identified. In contrast, numerous studies have demonstrated that extracts from Glechoma hederacea possess significant antioxidant properties. nih.govsrce.hrnih.gov These effects are consistently attributed to the plant's high concentration of phenolic compounds, such as rosmarinic acid, chlorogenic acid, caffeic acid, and various flavonoids like apigenin (B1666066) and rutin. nih.govsrce.hr

Free Radical Scavenging and Reactive Oxygen Species (ROS) Modulation

While there is no specific data on this compound, extracts of its source plant, Glechoma hederacea, have shown efficacy in scavenging free radicals and modulating reactive oxygen species (ROS). Studies have demonstrated that these extracts can decrease H₂O₂-induced DNA damage in peripheral blood mononuclear cells and inhibit protein carbonylation and lipid peroxidation. nih.govmdpi.com The primary components credited with this activity are phenolic acids and flavonoids, particularly apigenin. nih.govmdpi.com The role, if any, of this compound in these antioxidant effects has not been determined.

Modulation of Endogenous Antioxidant Systems

Information regarding the ability of this compound to modulate endogenous antioxidant systems is not available in the existing scientific literature.

Other Emerging Biological Activities of this compound (e.g., Neuroprotection, Antimicrobial)

Exploration into other biological activities of this compound is in its nascent stages. Currently, there are no available preclinical data on the neuroprotective or antimicrobial effects of this compound. frontiersin.orgnih.gov

However, a singular study has assessed its cytotoxic properties. In an in vitro study, this compound was evaluated for its activity against a human colorectal cancer cell line (CaCo-2). The compound demonstrated cytotoxic activity with a reported IC₅₀ value of 301.0 μM. elsevierpure.com This finding suggests a potential, albeit moderate, anti-proliferative effect that distinguishes it as an area for future investigation.

Table 1: Cytotoxic Activity of this compound

Compound Cell Line Biological Activity IC₅₀ (μM) Source
This compound CaCo-2 (Colon Cancer) Cytotoxicity 301.0 elsevierpure.com

Elucidation of Molecular and Cellular Mechanisms of Hederacine B Action

Identification of Molecular Targets and Binding Interactions of Hederacine B

The precise molecular targets and direct binding interactions of this compound have not been extensively characterized in the scientific literature. However, the biological activities of extracts containing this compound suggest potential interactions with key cellular components involved in inflammation and cell growth.

Receptor-Ligand Interactions and Signaling Pathways

Currently, there is no direct evidence from publicly available research to identify specific receptor-ligand interactions for this compound. The signaling pathways affected by Glechoma hederacea extracts, as detailed in subsequent sections, are likely initiated by interactions with upstream receptors, but these specific binding partners for this compound remain to be elucidated.

Enzyme Inhibition or Activation by this compound

While direct enzymatic assays on purified this compound are not widely reported, studies on Glechoma hederacea extracts suggest an inhibitory effect on key enzymes involved in the inflammatory process. Extracts containing this compound have been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the production of inflammatory mediators. researchgate.netresearchgate.net

Enzyme Observed Effect of Glechoma hederacea Extract Implication
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expressionReduction of nitric oxide production, a key inflammatory mediator.
Cyclooxygenase-2 (COX-2)Inhibition of expressionReduction of prostaglandin (B15479496) synthesis, which contributes to inflammation and pain.

This table is based on the effects of Glechoma hederacea extracts and it is inferred that this compound may contribute to these activities.

This compound-Mediated Signal Transduction Pathways

Research on Glechoma hederacea extracts points towards the modulation of critical signal transduction pathways that regulate cellular responses to inflammation and stress.

Modulation of Kinase Cascades (e.g., MAPK, PI3K/Akt)

The mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathways are central to cell proliferation, survival, and inflammation. While direct studies on this compound are lacking, extracts from Glechoma hederacea have been implicated in the modulation of these cascades. For instance, the anti-inflammatory effects of the extract are likely mediated, in part, through the regulation of these kinase pathways which, in turn, control the activation of transcription factors like NF-κB and AP-1. core.ac.uk

Regulation of Transcription Factors (e.g., NF-κB, AP-1)

One of the more substantiated areas of activity for Glechoma hederacea extracts involves the regulation of transcription factors, particularly Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are crucial in the expression of genes related to inflammation and immune responses.

Extracts of Glechoma hederacea have been shown to suppress the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). researchgate.net Furthermore, these extracts have demonstrated the ability to attenuate the activation of both NF-κB and AP-1 in response to inflammatory stimuli. researchgate.net This inhibitory action on NF-κB and AP-1 likely underpins the observed anti-inflammatory properties of the plant extract.

Transcription Factor Effect of Glechoma hederacea Extract Key Downstream Effects
Nuclear Factor-kappa B (NF-κB)Inhibition of activationDecreased expression of pro-inflammatory cytokines and enzymes (e.g., iNOS, COX-2).
Activator Protein-1 (AP-1)Inhibition of activationRegulation of genes involved in cell proliferation, differentiation, and apoptosis.

This table summarizes the effects observed with Glechoma hederacea extracts, with the understanding that this compound is a potential active component.

Impact of this compound on Gene Expression and Proteomics

The impact of pure this compound on global gene expression and the proteome has not yet been a subject of comprehensive study. However, based on the observed effects on signal transduction pathways and transcription factors, it can be inferred that this compound may modulate the expression of a range of genes. The inhibition of NF-κB and AP-1 by Glechoma hederacea extracts suggests a downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. researchgate.netresearchgate.net

Furthermore, studies have reported that Hederacine A and this compound can inhibit the growth of colorectal cancer cells in vitro, suggesting an impact on genes controlling cell cycle and apoptosis. psu.edunih.govexaly.com A study also noted the potential of this compound in cancer treatment, which would involve significant alterations in the gene expression and proteomic profiles of cancer cells. shivajiscamt.org However, detailed transcriptomic and proteomic analyses to confirm these hypotheses are not yet available.

Transcriptomic Profiling in Response to this compound

Proteomic Analysis of this compound Treatment

Similarly, to date, no specific proteomic analyses of cellular responses to this compound treatment have been published. Proteomic studies would be invaluable in identifying protein expression changes and post-translational modifications that are directly influenced by this compound, offering deeper insights into its mode of action.

Subcellular Localization and Intracellular Dynamics of this compound

The subcellular localization and intracellular dynamics of this compound have not yet been specifically determined. Understanding where the compound accumulates within the cell is crucial for identifying its direct molecular targets. For other tropane (B1204802) alkaloids, biosynthesis and localization are often root-specific within the plant. mdpi.comnih.govnih.govscispace.com However, the specific intracellular distribution of this compound upon administration to cells remains an area for future research.

Mechanisms of this compound-Induced Cell Death Pathways (e.g., Apoptosis, Necroptosis)

While the direct mechanisms of cell death induced by purified this compound are not yet fully characterized, studies on extracts from Glechoma hederacea provide some indications. An ethyl acetate (B1210297) fraction of a G. hederacea extract, which contains various polyphenols, was shown to induce apoptosis in HepG2 cells. nih.gov This process involved the induction of reactive oxygen species (ROS), accumulation of intracellular Ca2+, disruption of the mitochondrial membrane potential, and activation of caspases 3 and 9. nih.gov

Other natural compounds, such as the alkaloid matrine, have been shown to induce necroptosis in certain cancer cells. nih.gov Necroptosis is a form of programmed necrosis that can be initiated under circumstances where apoptosis is inhibited. nih.govmdpi.com Whether this compound can induce necroptosis or other cell death pathways like pyroptosis remains to be investigated. researchgate.net The general mechanisms of apoptosis and necroptosis involve complex signaling cascades that can be triggered by various stimuli, including chemotherapeutic agents. researchgate.net

Structure Activity Relationship Sar Studies of Hederacine B and Its Derivatives

Identification of Key Pharmacophores within the Hederacine B Scaffold

The process of identifying pharmacophores often involves comparing the structures of active and inactive analogs. researchgate.net For instance, the cytotoxic activity of this compound was found to be different from its isomer, hederacine A, indicating that the specific stereochemistry and arrangement of functional groups are key determinants of its biological effect. researchgate.net Hederacine A displayed a higher toxicity in the brine shrimp lethality assay, suggesting that subtle structural differences between the two isomers significantly impact their activity. researchgate.net

Further investigation into a series of derivatives could help to precisely map the essential pharmacophoric features. This can be achieved through techniques such as 3D-QSAR, which can generate a three-dimensional model of the optimal structural requirements for activity. mdpi.com

Influence of Substituent Variations on Biological Potency and Selectivity

The modification of a lead compound's structure by introducing or altering substituents is a fundamental strategy in medicinal chemistry to enhance biological activity and selectivity. wikipedia.org For this compound, studies on its derivatives and related structures have provided insights into how structural changes impact its biological profile.

The cytotoxic activity of this compound was evaluated against the colon cancer cell line (CaCo-2), with an IC50 value of 301.0 μM. researchgate.net In comparison, hederacine A, a closely related alkaloid, showed a significantly lower IC50 of 86.6 μM, indicating higher potency. researchgate.net This highlights the sensitivity of the biological activity to the subtle structural differences between these two isomers.

The synthesis of chimeric molecules incorporating the hederacine scaffold with other biologically active moieties, such as tropanes, has been explored. acs.orgresearchgate.net These studies aim to create novel compounds with potentially improved or entirely new biological activities by combining the structural features of different parent molecules. researchgate.net The synthesis of such chimeras often involves strategic chemical reactions, like epoxide ring-opening, where the stereochemistry of the starting material dictates the final product's structure. acs.org

The table below summarizes the cytotoxic activity of Hederacine A and this compound.

CompoundCell LineIC50 (μM)
Hederacine ACaCo-286.6
This compoundCaCo-2301.0

This table illustrates the difference in cytotoxic potency between the two isomers.

Computational Approaches in this compound SAR Analysis

Computational methods are invaluable tools in modern drug discovery and SAR analysis, providing insights into molecular interactions and guiding the design of new compounds. capes.gov.br These approaches can range from molecular modeling to quantitative structure-activity relationship (QSAR) studies. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com This method can help to elucidate the binding mode of this compound and its derivatives at a molecular level, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. mdpi.com For instance, in a study of novel azaperhydroazulene tropane-hederacine chimeras, density functional theory (DFT) calculations were employed to understand the regioselectivity of their synthesis, which is crucial for obtaining the desired stereochemistry for biological activity. acs.org

While specific molecular docking studies focusing solely on this compound are not extensively reported, the application of these methods to similar complex natural products is common. mdpi.com Such studies would involve docking this compound and its analogs into the active site of a relevant biological target to rationalize their observed activities and guide the design of more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org 2D-QSAR can correlate physicochemical properties with activity, while 3D-QSAR methods like CoMFA and CoMSIA consider the three-dimensional properties of molecules. nih.govmdpi.com

Stereochemical Considerations in this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like this compound. uou.ac.in The specific spatial orientation of functional groups can significantly influence how a molecule interacts with its biological target. malariaworld.org

The synthesis of this compound and its derivatives often involves stereochemically controlled reactions. For example, the creation of azaperhydroazulene tropane-hederacine chimeras was governed by the stereochemistry of a hydroxy-epoxide unit, highlighting the importance of precise stereochemical control in synthesizing these complex molecules. acs.orgnih.gov Density functional theory (DFT) studies have also been used to explain the importance of the stereochemistry of hydroxyl groups in directing the outcome of synthetic cyclization reactions. acs.org

Advanced Analytical Techniques for the Characterization and Quantification of Hederacine B

High-Resolution Mass Spectrometry (HRMS) for Hederacine B Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental composition with a high degree of confidence. msu.edu This capability is fundamental in distinguishing this compound from other co-extracted compounds in complex plant matrices, which may have the same nominal mass but different elemental formulas.

When coupled with liquid chromatography (LC-HRMS), the technique allows for the separation of components in a mixture prior to analysis. mdpi.comresearchgate.net For this compound, with a molecular formula of C₁₆H₂₄N₂O₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. nih.govchemspider.com By comparing the measured mass to the theoretical mass, the molecular formula can be confirmed.

Furthermore, HRMS combined with tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the precursor ion. nih.gov The resulting high-resolution fragment ions offer insights into the compound's substructures, helping to piece together its complex ring system. The fragmentation pattern is a unique fingerprint that aids in the definitive identification of this compound. libretexts.org

Analyte/FragmentTheoretical m/zObserved m/z (Hypothetical)Mass Accuracy (ppm)Proposed Elemental Composition
[M+H]⁺277.1911277.1908-1.1C₁₆H₂₅N₂O₂
[M+H-H₂O]⁺259.1805259.1802-1.2C₁₆H₂₃N₂O
[M+H-NH₃]⁺260.1649260.1645-1.5C₁₆H₂₂NO₂

Table 1. Hypothetical HRMS data for the protonated molecular ion and key fragments of this compound. This table illustrates how high-accuracy mass measurements are used to confirm the elemental composition of the parent molecule and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. acs.orgresearchgate.net For a molecule with the structural complexity of this compound, which features multiple stereocenters and a unique bridged-ring system, a suite of NMR experiments is required for complete structural assignment. nih.govresearchgate.net

1D NMR: ¹H NMR provides information on the number of different types of protons and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and chemical environment of all carbon atoms. mdpi.comrsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. COSY identifies proton-proton couplings within the same spin system. HSQC correlates directly bonded proton and carbon atoms. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the various structural fragments into the final tetracyclic architecture of this compound. mdpi.comabdn.ac.uk

Beyond structural confirmation, NMR can be used for quantitative analysis (qNMR). thieme-connect.com By integrating the signal of a specific proton of this compound and comparing it to the integral of a certified internal standard of known concentration, the absolute amount of this compound in a purified sample can be determined without the need for an identical reference standard. nih.gov This makes qNMR a primary analytical method valuable for the certification of reference materials.

Atom (Hypothetical Assignment)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H→C)
C=O (Lactone)-~175.0H-9, H-11
C=C (Olefinic)~5.8~130.0H-9, H-12
CH-N (Bridgehead)~3.5~65.0C-1, C-8, C-14
CH-NH₂~3.2~58.0C-4, C-5, C-15
CH₃~1.1~21.0C-2, C-3, C-4
CH₃-N~2.4~40.0C-1, C-12

Table 2. Representative ¹H and ¹³C NMR data expected for key functional groups within the this compound structure. The HMBC correlations are crucial for confirming the connectivity of the molecular skeleton. mdpi.comsigmaaldrich.com

Chromatographic Quantification Methods for this compound in Complex Matrices

LC-MS/MS for Trace Analysis of this compound

For quantifying low concentrations of this compound in complex samples, such as plant extracts, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.comresearchgate.net This technique offers exceptional sensitivity and selectivity by utilizing the Multiple Reaction Monitoring (MRM) mode. nih.gov

In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the precursor ion (e.g., the protonated molecular ion of this compound, m/z 277.2). This selected ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for one or more specific, characteristic product ions. This two-stage filtering process drastically reduces chemical noise from the matrix, allowing for the detection and quantification of analytes at trace levels (ng/mL or lower). pensoft.netpensoft.net The development of such a method is critical for studies involving the phytochemical composition of Glechoma hederaceae or for analyzing its potential presence in herbal products. researchgate.net

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Hypothetical)Use
This compound277.2259.215Quantifier
This compound277.2158.125Qualifier
Internal Standard (e.g., Atropine)290.3124.120Quantifier

Table 3. A hypothetical set of MRM transitions for the trace analysis of this compound by LC-MS/MS. A quantifier ion is used for concentration measurement, while a qualifier ion is used for identity confirmation. Atropine is shown as a potential internal standard, a common practice in alkaloid analysis. pensoft.net

Chiral Chromatography for Enantiomeric Purity of this compound and Analogs

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. nih.gov Different enantiomers of a compound can have vastly different biological activities. tandfonline.com Therefore, when this compound is produced via asymmetric synthesis or if its enantiomers need to be resolved from a natural source, methods to determine its enantiomeric purity are essential.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. researchgate.netacs.org This is achieved by using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. tandfonline.comnih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the separation of alkaloids. acs.org While a specific chiral HPLC method for this compound is not prominently described in the literature, methods developed for other tropane (B1204802) alkaloids serve as a strong precedent for its feasibility. researchgate.netacs.org The determination of enantiomeric excess (% ee) is crucial for the quality control of synthetic this compound and its analogs. acs.org

Bioanalytical Method Development for this compound in Biological Samples (excluding human clinical data)

To study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in animal models, a validated bioanalytical method for its quantification in biological matrices like plasma is required. nih.govnsf.gov Such methods are typically based on LC-MS/MS due to the complexity of the matrix and the need for high sensitivity.

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances, such as proteins and phospholipids, from the plasma sample. Common techniques include protein precipitation (PPT) with an organic solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov The choice of method depends on the analyte's properties and the required level of cleanliness.

Chromatographic Separation: A C18 reversed-phase column is typically used to separate this compound from endogenous plasma components and any of its metabolites. nsf.gov

Mass Spectrometric Detection: Quantification is performed using LC-MS/MS in MRM mode, as described in section 8.3.1, using a stable isotope-labeled internal standard if available, or a structurally similar analog. nsf.gov

Method Validation: The method must be rigorously validated according to regulatory guidelines. Validation ensures the method is reliable and reproducible and includes assessing its accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, and the stability of the analyte under various storage and handling conditions. nsf.gov Successful development of such a method would enable preclinical pharmacokinetic studies in animals like rats. nih.gov

Preclinical Therapeutic Potential of Hederacine B: in Vitro and in Vivo Model Systems

Evaluation of Hederacine B in Other Disease Models (e.g., Viral Infections, Neurodegenerative Conditions)

The therapeutic potential of this compound may extend beyond cancer and inflammation. The plant it is derived from, Glechoma hederacea, has been noted for its traditional use against viral ailments. sci-hub.se Preclinical animal models are crucial for assessing the in vivo antiviral efficacy of new compounds against various pathogens. For example, studies have evaluated the antiviral activity of novel compounds against viruses like Coxsackie virus B3 and Hepatitis B virus in mouse models, demonstrating significant reduction in viral replication and associated pathologies. frontierspartnerships.orgscienceopen.comnih.gov

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, preclinical models are essential for developing new therapies. biospective.comshefayekhatam.ir These models help in understanding disease mechanisms and testing the efficacy of compounds aimed at neuroprotection or mitigating neuroinflammation. diagnosysllc.comnews-medical.netnih.gov While there is no direct evidence from the provided search results evaluating this compound in animal models of viral infections or neurodegenerative conditions, the traditional medicinal uses of Glechoma hederacea suggest that this could be a valuable area for future research. researchgate.netsci-hub.se

Formulation Strategies for Enhanced Preclinical Efficacy of this compound (excluding dosage/administration)

The effectiveness of a therapeutic compound in preclinical studies can be significantly influenced by its formulation. drug-dev.com For compounds with poor water solubility, which can lead to low bioavailability, advanced formulation strategies are often necessary. nih.gov These strategies aim to improve the delivery of the active pharmaceutical ingredient (API) to its target site, thereby enhancing its therapeutic effect. frontiersin.org

One common approach is the use of nanocarrier systems, such as liposomes or albumin-based nanoparticles. umich.edu These formulations can improve the solubility and stability of a compound, alter its biodistribution to increase accumulation in target tissues, and potentially reduce systemic toxicity. umich.edunih.gov For example, a liposomal formulation of jaspine B, another natural product, was developed to address its low bioavailability, resulting in enhanced anti-cancer potency both in vitro and in vivo. nih.gov Investigating similar formulation strategies for this compound could be crucial for optimizing its therapeutic potential in future preclinical and clinical development. scientificarchives.com

Emerging Research Frontiers and Prospective Avenues for Hederacine B Investigation

Nanotechnology-Based Delivery Systems for Hederacine B

The clinical translation of many promising phytochemicals is often hampered by challenges such as poor solubility, limited stability, and low bioavailability. Nanotechnology offers a suite of powerful tools to overcome these obstacles. pharmainfo.innih.gov Nanoparticle-based drug delivery systems (NDDSs) can encapsulate therapeutic agents, protecting them from degradation while enhancing their transport to target sites. pharmainfo.infrontiersin.orgresearchgate.net

Currently, no specific research has been published on the nanoformulation of this compound. However, this represents a significant and promising avenue for future investigation. The development of this compound-loaded nanoparticles could enhance its therapeutic index by improving its pharmacokinetic profile and enabling targeted delivery to cancer cells, thereby potentially reducing off-target effects. frontiersin.org Various nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, have been successfully employed for the delivery of other alkaloids and hydrophobic compounds. dovepress.comnih.gov These systems are designed to improve the pharmacological and therapeutic properties of conventional drugs. pharmainfo.in The application of such technologies to this compound could be a critical step in advancing it from a laboratory curiosity to a viable therapeutic candidate.

Table 1: Potential Nanocarrier Systems for this compound Delivery

Nanocarrier Type Potential Advantages for this compound General References
Liposomes Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds; surface can be modified for targeted delivery. dovepress.com
Polymeric Nanoparticles High stability; controlled and sustained release properties; can be tailored for specific targets. pharmainfo.in pharmainfo.infrontiersin.org
Solid Lipid Nanoparticles (SLNs) Biocompatible and biodegradable; high drug loading capacity; improved stability of incorporated drugs. researchgate.net

| Nano-emulsions | Increase solubility and bioavailability of lipophilic drugs; suitable for various administration routes. | dovepress.com |

Synergistic Effects of this compound with Other Phytochemicals or Conventional Agents

The paradigm of "one-drug-one-target" is increasingly being supplemented by combination therapies, which can offer enhanced efficacy, overcome drug resistance, and reduce toxicity. nih.govmdpi.com This approach is particularly relevant in cancer treatment. nih.gov Investigating the synergistic potential of this compound with other compounds is a logical next step in its development.

This compound as a Scaffold for Novel Drug Discovery

Natural products provide structurally complex and unique chemical scaffolds that are a fertile source for drug discovery. nih.govmdpi.com The intricate 5-7-5 fused ring system of this compound marks it as an excellent starting point for semi-synthetic modification and the development of novel therapeutic agents. researchgate.net The use of a natural product scaffold allows medicinal chemists to create libraries of new compounds with potentially improved activity, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

Recent synthetic chemistry efforts have already demonstrated the feasibility of modifying the hederacine core. Researchers have successfully reported strategies for assembling the key fused ring system and have synthesized novel analogues and chimeras. researchgate.netresearchgate.net This research is crucial as it provides pathways to systematically explore the structure-activity relationship (SAR) of the hederacine skeleton. By modifying functional groups at various positions, it may be possible to enhance its cytotoxic potency or modulate its activity towards different biological targets. The pyrrolidine (B122466) ring, a feature of the hederacine structure, is a versatile scaffold known to contribute to the stereochemistry and three-dimensional shape of biologically active molecules. nih.gov Using this compound as a template can lead to the discovery of new chemotypes with unique mechanisms of action. biosolveit.de

Table 2: Synthetic Derivatives and Analogues of Hederacine Alkaloids

Derivative/Analogue Synthetic Approach Highlights Reference
C(9) hydroxy analogues of hederacines A and B A multi-step synthesis involving electrocyclic ring expansion and Heck cyclisation to assemble the 5-7-5 fused ring system. researchgate.net

| Azaperhydroazulene tropane-hederacine chimeras | Synthesis achieved through epoxide ring opening, with regioselectivity explained by density functional theory (DFT) studies. researchgate.netnih.gov | researchgate.netnih.gov |

Epigenetic Modulation by this compound

Epigenetic alterations, such as DNA methylation and histone acetylation, are fundamental to gene expression regulation and are frequently dysregulated in cancer. nih.gov Pharmacological agents that can reverse these aberrant epigenetic marks are a major focus of modern oncology research. mdpi.com Many natural compounds have been identified as epigenetic modulators, suggesting a promising, yet unexplored, research avenue for this compound.

The two main classes of epigenetic enzymes are histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). ethndis.org HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and gene silencing. mdpi.com HDAC inhibitors, such as valproic acid, can induce histone hyperacetylation, reactivating the expression of tumor suppressor genes. nih.govresearchgate.net Similarly, DNMT inhibitors can reverse the hypermethylation of CpG islands in promoter regions, restoring the expression of silenced genes. nih.govnih.gov To date, there is no research investigating whether this compound can influence these pathways. Future studies should assess the potential of this compound to inhibit HDAC or DNMT activity and to modulate histone and DNA methylation states in cancer cells.

Chemoprotective and Chemopreventive Studies of this compound in Preclinical Models

Initial in vitro studies have provided proof-of-concept for the anticancer potential of this compound. Specifically, it has been shown to inhibit the growth of the CaCo-2 human colorectal cancer cell line. researchgate.net Additionally, extracts from Glechoma hederacea, the plant source of this compound, have demonstrated cytotoxic activity against a panel of human cancer cells, including melanoma and hepatocellular carcinoma, as well as significant antioxidant potential, which is a hallmark of many chemopreventive agents. nih.gov

While these in vitro findings are encouraging, they must be validated in more complex biological systems. A critical future direction is the evaluation of this compound in preclinical animal models of cancer. nih.gov Such studies are essential to understand its efficacy, and mechanism of action in a whole-organism context. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are particularly valuable for assessing drug response in a system that closely mimics the heterogeneity of human cancers. nih.gov Investigating this compound in these established preclinical models is a necessary step for its potential clinical development.

Table 3: Preclinical Evidence for this compound and Glechoma hederacea Extracts

Agent Model System Finding Reference
This compound CaCo-2 (colon cancer) cell line Exhibited cytotoxic activity with an IC50 value of 301.0 μM. researchgate.net
Hederacine A CaCo-2 (colon cancer) cell line Exhibited cytotoxic activity with an IC50 value of 86.6 μM. researchgate.net
Glechoma hederacea extracts A375, HTB140 (melanoma), Caco-2, HT-29 (colon), HepG2 (liver) cell lines Demonstrated cytotoxic activity against various cancer cell lines. nih.gov

| Glechoma hederacea extracts | DPPH and FRAP assays | Showed significant antioxidant activity, suggesting chemopreventive potential. | nih.gov |

Advanced Computational and In Silico Studies on this compound

Computational chemistry provides powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide drug design, thereby accelerating research and reducing experimental costs. kuleuven.be For a complex natural product like this compound, in silico methods are invaluable for exploring its therapeutic potential.

Initial computational work has already been applied in the context of synthesizing Hederacine analogues. For example, density functional theory (DFT) studies were used to understand the regioselectivity of a key cyclization reaction in the creation of hederacine chimeras. researchgate.netnih.gov This demonstrates the power of computational methods to solve complex synthetic challenges. Future in silico research could expand significantly to include a variety of other techniques. Molecular docking simulations could be employed to predict the binding of this compound to various protein targets, helping to identify its mechanism of action. Quantitative Structure-Activity Relationship (QSAR) studies could be developed as more analogues are synthesized and tested, creating models that predict the biological activity of novel derivatives. These advanced computational approaches are essential for rationally designing the next generation of this compound-based compounds. numberanalytics.com

Table 4: Computational Methods in this compound Research

Computational Method Application in this compound Research Status Reference
Density Functional Theory (DFT) To explain the regioselectivity of cyclization in the synthesis of hederacine chimeras. Applied researchgate.netnih.gov
Molecular Docking To predict potential protein targets and binding modes of this compound. Prospective N/A
Quantitative Structure-Activity Relationship (QSAR) To build models that predict the activity of new this compound derivatives. Prospective N/A

| Molecular Dynamics (MD) Simulations | To study the conformational dynamics and stability of this compound-protein complexes. | Prospective | N/A |

Ethical Considerations in Natural Product Research Pertaining to this compound

The exploration of natural products for drug discovery is intrinsically linked to the principles of biodiversity conservation and equitable benefit-sharing. This compound is derived from Glechoma hederacea, a plant used in traditional medicine in both Europe and Asia. researchgate.netnih.gov This history of traditional use necessitates careful consideration of the ethical frameworks governing access to genetic resources and associated traditional knowledge.

Q & A

Q. What are the primary methodologies for isolating and purifying Hederacine B from natural sources?

Isolation of this compound typically involves solvent extraction, column chromatography (e.g., silica gel, HPLC), and spectroscopic validation (NMR, MS). Researchers should optimize solvent polarity and gradient elution to enhance yield and purity. Detailed protocols must be documented to ensure reproducibility, including purity thresholds (≥95%) and validation against reference standards .

Q. How can researchers validate the structural identity of this compound?

Structural elucidation requires a combination of 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HMBC) and high-resolution mass spectrometry (HRMS). Comparative analysis with published spectral data is critical. For novel derivatives, X-ray crystallography or computational modeling (DFT) may supplement traditional methods .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include antimicrobial susceptibility testing (MIC/MBC), anti-inflammatory activity (e.g., COX-2 inhibition), and cytotoxicity assays (MTT/XTT). Researchers must standardize positive controls (e.g., doxycycline for antimicrobial tests) and replicate experiments to minimize variability .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Contradictions may arise from differences in assay conditions, purity levels, or cell lines. A systematic review (PRISMA guidelines) with meta-analysis should be conducted to aggregate data, assess heterogeneity (I² statistic), and identify moderators (e.g., solvent used, dosage ranges). Sensitivity analyses can isolate high-quality studies (e.g., those with blinded protocols) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in vivo?

Use transgenic animal models (e.g., knockouts for suspected molecular targets) combined with omics approaches (transcriptomics, proteomics). Dose-response studies with pharmacokinetic profiling (AUC, Cmax) are essential. Ensure ethical compliance (3Rs principles) and pre-register protocols to reduce bias .

Q. How can network meta-analysis (NMA) improve the evaluation of this compound against analogous compounds?

NMA integrates direct and indirect comparisons (e.g., this compound vs. hederacoside C vs. synthetic analogs) to rank efficacy. Researchers must assess transitivity (similarity of study populations) and consistency (node-splitting analysis). Tools like GRADE for NMA evaluate confidence in evidence .

Methodological Frameworks

Which criteria ensure a robust research question for this compound studies?

Apply the FINER framework:

  • Feasible : Adequate resources for isolation and bioassays.
  • Interesting : Addresses gaps (e.g., unknown molecular targets).
  • Novel : Compares this compound with understudied analogs.
  • Ethical : Complies with animal/human subject guidelines.
  • Relevant : Aligns with therapeutic needs (e.g., antimicrobial resistance) .

Q. How should researchers design tables to report this compound bioactivity data?

Tables must include:

  • Compound purity (% and method of validation).
  • Assay conditions (cell lines, incubation time, controls).
  • Statistical metrics (IC₅₀, SD, p-values).
  • Comparators (positive/negative controls and reference drugs) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for dose-response studies of this compound?

Non-linear regression (e.g., log-dose vs. response) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. For multi-parametric analyses, apply ANOVA with post-hoc corrections (Bonferroni) .

Q. How can researchers ensure reproducibility in this compound studies?

Follow ARRIVE 2.0 guidelines for in vivo work and MIAME standards for omics data. Publish raw datasets in repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.